N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

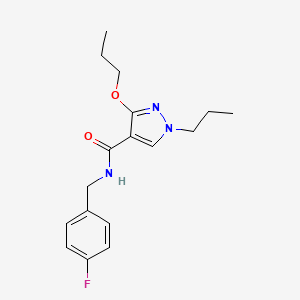

N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by:

- A pyrazole ring substituted with a propoxy group at position 3 and a propyl chain at position 1.

- A 4-fluorobenzyl group attached via the carboxamide moiety at position 2.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2/c1-3-9-21-12-15(17(20-21)23-10-4-2)16(22)19-11-13-5-7-14(18)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRQEXQAYFTBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(4-fluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H16FN3O

- Molecular Weight : 255.29 g/mol

- IUPAC Name : this compound

This structure suggests that it belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological effects, including:

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival, potentially affecting NF-kB and MAPK pathways .

Anti-inflammatory Studies

A study involving a series of pyrazole derivatives demonstrated that certain compounds exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating a strong anti-inflammatory potential compared to standard treatments like dexamethasone .

Antitumor Research

In another investigation focusing on the antitumor properties of pyrazoles, derivatives were tested for their ability to induce apoptosis in various cancer cell lines. While specific data on this compound was not highlighted, the general efficacy of pyrazoles in this context supports further exploration .

Summary of Biological Activities

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison is based on structural analogs from the provided evidence, focusing on substituent effects and molecular features.

Pyrazole and Pyrazoline Derivatives

a) N-Substituted Pyrazolines ()

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) and 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3) share:

Key Differences :

- The target compound’s propoxy and propyl chains likely increase lipophilicity compared to the shorter or absent alkyl chains in compounds.

- The carboxamide group in the target may improve solubility relative to the aldehyde or ketone functionalities in Compounds 1–4 .

b) Pyrazolo[3,4-d]pyrimidine Derivatives ()

Example 53 in describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. This compound features:

- Dual fluorinated aromatic systems (3-fluorophenyl and 2-fluoro-N-isopropylbenzamide), similar to the target’s 4-fluorobenzyl group.

Key Differences :

Carboxamide Derivatives ()

Compounds such as N-benzyl-3-fluorobenzamide and N-(1-propyl-1H-1,3-benzodiazol-2-yl)propanamide highlight:

- Carboxamide linkages with aromatic or heterocyclic substituents, analogous to the target’s 4-fluorobenzyl group.

- Alkyl chains (e.g., propyl) that influence logP values and membrane permeability.

Key Differences :

- The target’s pyrazole ring introduces a planar heterocyclic system absent in simpler benzamide derivatives.

- The propoxy group at position 3 may enhance solubility compared to non-ether-linked chains in compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.